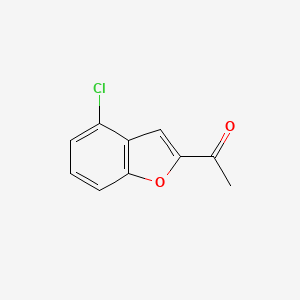
1-(4-Chloro-2-benzofuranyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-1-benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro substituent at the 4-position of the benzofuran ring and an ethanone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction typically proceeds via a Claisen-Schmidt condensation, resulting in the formation of the desired benzofuran derivative .
Industrial Production Methods: Industrial production of 1-(4-chloro-1-benzofuran-2-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed:
- Oxidation of 1-(4-chloro-1-benzofuran-2-yl)ethanone can yield carboxylic acids.
- Reduction can produce alcohols.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-1-benzofuran-2-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparación Con Compuestos Similares
- 1-(5-Chloro-1-benzofuran-2-yl)ethanone
- 1-(6-Chloro-1-benzofuran-2-yl)ethanone
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone
Comparison: 1-(4-Chloro-1-benzofuran-2-yl)ethanone is unique due to the specific positioning of the chloro substituent, which can influence its reactivity and biological activity. Compared to its analogs with chloro groups at different positions, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C10H7ClO2 |
|---|---|
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
1-(4-chloro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
Clave InChI |
FJOKCAZMSFWPJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(O1)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445852.png)
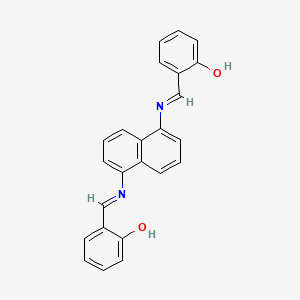
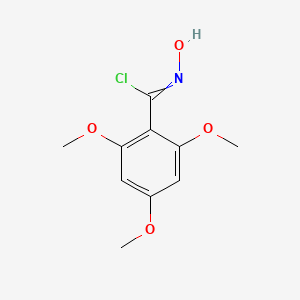
methanone](/img/structure/B12445873.png)
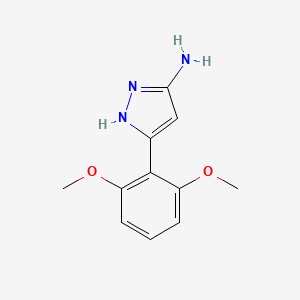
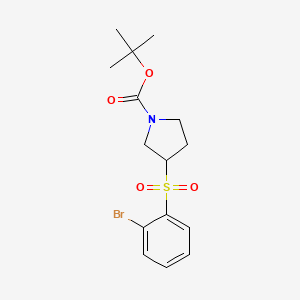
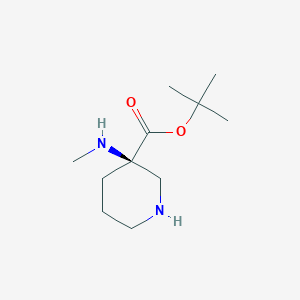
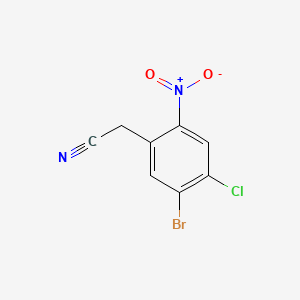
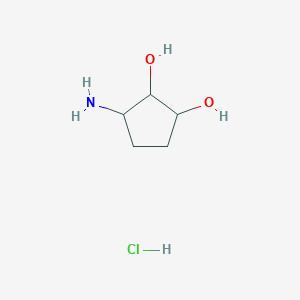

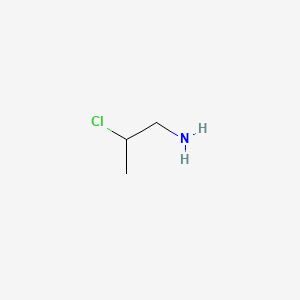
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
